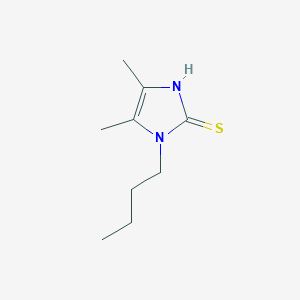

1-butyl-4,5-dimethyl-1H-imidazole-2-thiol

Description

Significance of Imidazole (B134444) Scaffolds in Modern Chemistry

The imidazole ring is a five-membered aromatic heterocycle containing two non-adjacent nitrogen atoms. This structural motif is considered a "privileged scaffold" in medicinal and materials chemistry due to its unique electronic properties and versatile binding capabilities. The electron-rich nature of the imidazole ring allows it to participate in various non-covalent interactions, including hydrogen bonding, van der Waals forces, and cation-π interactions, enabling it to bind effectively to a wide array of enzymes and cellular receptors.

The significance of this scaffold is underscored by its presence in numerous biologically essential molecules, such as the amino acid histidine, histamine, and purines. This natural prevalence has inspired chemists to utilize the imidazole core in the design and synthesis of novel therapeutic agents. Consequently, imidazole derivatives have been developed with a broad spectrum of pharmacological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties.

Role of Thiol Functionality in Imidazole Derivatives

The introduction of a thiol (-SH) group at the 2-position of the imidazole ring imparts distinct chemical characteristics that are central to the reactivity and utility of these molecules. The thiol group is highly reactive and can participate in several key chemical transformations. ontosight.ai For instance, it can be oxidized to form disulfide bridges, a reaction relevant in various biochemical contexts. ontosight.ai It can also react with alkyl halides to produce thioethers, a common strategy for further functionalizing the molecule. ontosight.ai

Overview of Research Trajectories for 1-butyl-4,5-dimethyl-1H-imidazole-2-thiol and Related Structures

Research involving this compound and analogous N-alkylated imidazole-2-thiols primarily revolves around their synthesis, characterization, and exploration of potential applications. These compounds serve as valuable building blocks in organic synthesis and are investigated for specific functional properties.

Synthesis: The synthesis of N-alkyl imidazole-2-thiols is typically achieved through multi-step organic reactions. ontosight.ai A common approach involves the cyclization of appropriate precursors to form the imidazole ring, followed by the introduction of the thiol group. The N-alkylation of an existing imidazole-2-thiol is another viable pathway. For instance, the synthesis of this compound could plausibly start from 3-amino-2-butanone, which reacts with butyl isothiocyanate to form a thiourea (B124793) intermediate that subsequently cyclizes to yield the target compound.

Table 2: Plausible Synthetic Route for this compound

| Step | Reactants | Reagents/Conditions | Product |

|---|---|---|---|

| 1 | 3-Amino-2-butanone hydrochloride, Butyl isothiocyanate | Triethylamine, Ethanol (B145695), Reflux | N-(1-Methyl-2-oxopropyl)-N'-butylthiourea |

| 2 | N-(1-Methyl-2-oxopropyl)-N'-butylthiourea | Acetic acid, Reflux | this compound |

Structural Characterization: A crucial aspect of research on these compounds is their structural elucidation and characterization using various spectroscopic methods. tandfonline.com Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and mass spectrometry are used to confirm the molecular structure. niscpr.res.innih.gov While specific experimental data for this compound is not widely published, expected spectroscopic features can be predicted based on analogous structures. nih.govnih.gov

Table 3: Predicted Spectroscopic Data for this compound

| Technique | Feature | Predicted Chemical Shift / Wavenumber |

|---|---|---|

| ¹H NMR | Butyl-CH₂ (N-CH₂) | ~4.0 ppm (triplet) |

| Imidazole-CH₃ | ~2.1-2.3 ppm (singlets) | |

| Butyl-CH₂, CH₂ | ~1.2-1.8 ppm (multiplets) | |

| Butyl-CH₃ | ~0.9 ppm (triplet) | |

| Thiol-SH or Amide-NH | Broad signal, variable ppm | |

| ¹³C NMR | C=S (Thione) | ~160-170 ppm |

| Imidazole C4, C5 | ~115-125 ppm | |

| Butyl C atoms | ~13-45 ppm | |

| Imidazole-CH₃ | ~9-12 ppm | |

| IR | N-H stretch (thione) | ~3100-3200 cm⁻¹ |

| C-H stretch (alkyl) | ~2850-2960 cm⁻¹ |

Applications Research: A significant trajectory for imidazole-2-thiol derivatives is their investigation as corrosion inhibitors for various metals and alloys. researchgate.net The nitrogen and sulfur atoms in the molecule can adsorb onto the metal surface, forming a protective film that prevents corrosive agents from reaching the metal. mdpi.com The butyl and dimethyl groups in this compound would enhance its hydrophobicity, potentially improving the stability and effectiveness of this protective layer. mdpi.com Research in this area involves electrochemical studies and surface analysis to quantify the inhibition efficiency and understand the adsorption mechanism.

Furthermore, the structural similarity of imidazole-2-thiols to biologically active molecules makes them candidates for screening in various pharmacological assays. ontosight.ai Research on related structures has explored their potential as antimicrobial agents and as inhibitors for enzymes such as topoisomerase II. niscpr.res.innih.gov The N-butyl group and dimethyl substitutions on the imidazole ring can modulate the compound's lipophilicity and steric profile, which are critical factors for biological activity.

Structure

3D Structure

Properties

IUPAC Name |

3-butyl-4,5-dimethyl-1H-imidazole-2-thione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2S/c1-4-5-6-11-8(3)7(2)10-9(11)12/h4-6H2,1-3H3,(H,10,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWSAKJFXJHSTQQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C(=C(NC1=S)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 1 Butyl 4,5 Dimethyl 1h Imidazole 2 Thiol

General Principles of Imidazole (B134444) Synthesis

The imidazole ring is a crucial heterocyclic scaffold present in many biologically active molecules. derpharmachemica.com Its synthesis has been a subject of extensive research, leading to the development of numerous methodologies. These methods often involve the construction of the five-membered ring from acyclic precursors.

Multicomponent Reaction Approaches

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all the reactants. researchgate.net This approach is advantageous due to its atom economy, reduced number of purification steps, and the ability to rapidly generate libraries of structurally diverse compounds. researchgate.net

The Debus-Radziszewski imidazole synthesis is a classic example of an MCR used to produce imidazoles. wikipedia.org This reaction typically involves a 1,2-dicarbonyl compound, an aldehyde, and ammonia (B1221849) or a primary amine. wikipedia.org By selecting appropriate starting materials, this method can be adapted to produce a wide array of substituted imidazoles. For instance, using a primary amine in place of one equivalent of ammonia allows for the synthesis of N-substituted imidazoles. wikipedia.org Various catalysts, including Brønsted and Lewis acids, can be employed to promote the reaction. rsc.org

Table 1: Representative Catalysts in Multicomponent Imidazole Synthesis

| Catalyst System | Reactants | Product Type | Reference |

|---|---|---|---|

| HBF₄–SiO₂ | 1,2-Diketone, Aldehyde, Amine, Ammonium Acetate | 1,2,4,5-Tetrasubstituted Imidazole | rsc.org |

| PivOH (Pivalic Acid) | Diphenylacetylene, Benzaldehyde, Ammonium Acetate | 2,4,5-Trisubstituted Imidazole | acs.org |

| Erbium Triflate | α-Azido Chalcones, Aryl Aldehydes, Anilines | Highly Substituted Imidazoles | organic-chemistry.org |

Cycloaddition Protocols in Imidazole Ring Formation

Cycloaddition reactions, particularly [3+2] cycloadditions, represent another powerful strategy for constructing the imidazole ring. In this approach, a three-atom component reacts with a two-atom component to form the five-membered heterocyclic ring. youtube.com These reactions can offer high regioselectivity and are often catalyzed by transition metals. organic-chemistry.orgacs.org

Various substrates can be utilized in these protocols. For example, a common method involves the reaction of 1-sulfonyl triazoles with nitriles, catalyzed by rhodium(II), which proceeds through a rhodium iminocarbenoid intermediate. organic-chemistry.org Another approach uses the reaction of benzimidates and 2H-azirines, catalyzed by zinc chloride, to yield multisubstituted imidazoles under mild conditions. organic-chemistry.org These methods are valued for their tolerance of a wide range of functional groups. rsc.org

Alkylation Reactions for N-Substitution

Once the imidazole ring is formed, N-substitution is a critical step for introducing diversity and tuning the properties of the final molecule, as in the case of adding the butyl group to form 1-butyl-4,5-dimethyl-1H-imidazole-2-thiol. N-alkylation of imidazoles is typically achieved by reacting the imidazole heterocycle with an alkylating agent, such as an alkyl halide (e.g., 1-bromobutane), in the presence of a base. nih.govrsc.org

A significant challenge in the alkylation of unsymmetrically substituted imidazoles is the control of regioselectivity. otago.ac.nz The imidazole anion is an ambident nucleophile, meaning that alkylation can occur at either of the two nitrogen atoms, potentially leading to a mixture of regioisomers. reddit.com The outcome of the reaction is influenced by several factors, including the electronic and steric effects of the substituents on the imidazole ring, the nature of the alkylating agent, the solvent, and the base used. otago.ac.nz For instance, electron-withdrawing groups tend to direct alkylation to the more remote nitrogen atom. otago.ac.nz

Targeted Synthesis of this compound

The synthesis of this compound can be strategically planned in two main stages: first, the formation of the 4,5-dimethyl-1H-imidazole-2-thiol core, and second, the selective N-alkylation at the N1 position with a butyl group.

A plausible route for the core involves the condensation of butane-2,3-dione (also known as biacetyl or diacetyl) with a source of the C2-thiol unit, such as potassium thiocyanate (B1210189) or thiourea (B124793), in the presence of an acid catalyst. The subsequent step is the N-alkylation of the resulting 4,5-dimethyl-1H-imidazole-2-thiol with a butyl halide, like 1-bromobutane, under basic conditions to yield the final product.

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is crucial for maximizing product yield and purity while minimizing reaction time and byproducts. For the synthesis of substituted imidazoles, several parameters can be adjusted. researchgate.net Statistical methods like Design of Experiments (DOE) can be employed to systematically study the influence of various factors and identify the optimal conditions. derpharmachemica.com

Key parameters for optimization include the choice of catalyst, solvent, temperature, and the molar ratio of reactants. For the imidazole ring formation step, screening different acid catalysts and solvents can significantly impact the yield. derpharmachemica.com In the N-alkylation step, the choice of base (e.g., sodium hydride, potassium carbonate) and solvent (e.g., THF, DMF) is critical for achieving high conversion and regioselectivity. rsc.org

Table 2: Example of Optimization Parameters for Imidazole Ring Formation

| Entry | Factor A: Catalyst (mol%) | Factor B: Temperature (°C) | Factor C: Time (h) | Yield (%) |

|---|---|---|---|---|

| 1 | 10 | 80 | 6 | 65 |

| 2 | 20 | 80 | 6 | 78 |

| 3 | 20 | 100 | 6 | 85 |

| 4 | 20 | 100 | 12 | 87 |

This table is illustrative, based on general optimization studies for imidazole synthesis. derpharmachemica.com

Microwave-Assisted Synthetic Routes for Imidazole Derivatives

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. derpharmachemica.com Compared to conventional heating, microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and frequently leads to higher product yields and purities. niscpr.res.innih.gov These advantages are attributed to the efficient and uniform heating of the reaction mixture. acs.org

The synthesis of imidazole derivatives is particularly amenable to microwave-assisted techniques. niscpr.res.in Multicomponent reactions to form the imidazole core can be performed rapidly and efficiently under solvent-free conditions or in green solvents like ethanol (B145695). niscpr.res.innih.gov Similarly, N-alkylation reactions can be accelerated using microwave heating. This technology offers an eco-friendly and efficient alternative to traditional synthetic methods. derpharmachemica.com

Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis of an Imidazole Derivative

| Method | Reaction Time | Yield (%) | Reference |

|---|---|---|---|

| Conventional Heating | 10-12 hours | 70-75 | niscpr.res.in |

Regioselectivity Control in Imidazole-2-thiol Synthesis

Regioselectivity in the synthesis of imidazole derivatives is a critical aspect that dictates the final substitution pattern on the heterocyclic ring. In the case of this compound, the substitution is unambiguous due to the specific choice of precursors. The synthesis almost invariably proceeds via the reaction of 3-amino-2-butanone with butyl isothiocyanate.

The reaction mechanism involves the initial nucleophilic attack of the primary amine group of 3-amino-2-butanone on the electrophilic carbon of butyl isothiocyanate. This step forms a linear thiourea intermediate. The subsequent intramolecular cyclization occurs through the nucleophilic attack of the nitrogen atom (derived from the original amino group) onto the ketone's carbonyl carbon. This is followed by dehydration to form the imidazole ring.

The regiochemistry is thus locked in by the structure of the starting α-aminoketone. The 3-amino-2-butanone precursor ensures that the two methyl groups are positioned adjacent to each other, which will become the 4- and 5-positions of the imidazole ring. The butyl group from the isothiocyanate is attached to the nitrogen at the 1-position. This direct and controlled pathway ensures the formation of the desired 1,4,5-trisubstituted product without the generation of other regioisomers. This method provides a significant advantage over syntheses that might employ asymmetrical diketones, where issues of regioselectivity in the construction of the imidazole ring can arise. doi.org

Precursor Chemistry and Intermediate Derivatization

The primary precursors for the synthesis of this compound are butyl isothiocyanate and 3-amino-2-butanone. The latter is often supplied as a more stable hydrochloride salt.

Butyl isothiocyanate is a key reagent belonging to the isothiocyanate class of compounds, which are widely used as electrophiles in the synthesis of sulfur-containing heterocycles. kiku.dkarkat-usa.org They are typically synthesized from primary amines, in this case, butylamine, often using reagents like thiophosgene (B130339) or by the desulfurization of dithiocarbamates. kiku.dk

3-Amino-2-butanone serves as the α-aminoketone backbone for the imidazole ring. This precursor contains the necessary amine and ketone functionalities in the correct arrangement to facilitate the cyclization reaction.

The reaction proceeds through a significant intermediate, N-butyl-N'-(3-oxobutan-2-yl)thiourea . This thiourea derivative is formed in the initial condensation step. The formation of this intermediate is crucial as it positions the reacting groups—the second nitrogen and the carbonyl group—in proximity for the subsequent intramolecular cyclization and dehydration, which yields the final this compound product. The stability and reactivity of this intermediate are influenced by the reaction conditions, such as solvent and temperature.

Interactive Table: Precursor Compound Data

| Compound Name | Molecular Formula | Molar Mass ( g/mol ) | Role in Synthesis |

| Butyl isothiocyanate | C₅H₉NS | 115.20 | Source of N-1 butyl group and C-2 thiol group |

| 3-Amino-2-butanone | C₄H₉NO | 87.12 | Provides the C4-C5-N backbone with methyl groups |

Coordination Chemistry and Metal Complexes of 1 Butyl 4,5 Dimethyl 1h Imidazole 2 Thiol

Ligand Design Principles for Imidazole-2-thiols

Imidazole-2-thiol derivatives are a class of ligands designed to offer multiple coordination sites, primarily the exocyclic sulfur atom and the imine nitrogen (N1) of the imidazole (B134444) ring. niscpr.res.inekb.eg The design of 1-butyl-4,5-dimethyl-1H-imidazole-2-thiol incorporates several key features that dictate its coordination behavior.

Donor Atoms: The ligand possesses two primary donor sites: the soft thiol sulfur atom and the borderline hard/soft imine nitrogen atom. This dual-donor capability allows it to coordinate with a wide range of transition metals, acting as a bridge between hard and soft acid-base principles. wikipedia.org The thiol group typically exists in its thione tautomeric form in the solid state but can deprotonate upon coordination to form a thiolate, a potent sigma-donor.

Steric Influence: The presence of methyl groups at the 4 and 5 positions of the imidazole ring, along with a butyl group at the N1 position, introduces significant steric bulk. This steric hindrance can influence the geometry of the resulting metal complexes, affect the accessibility of the metal center, and control the number of ligands that can coordinate.

Electronic Tuning: The alkyl substituents (butyl and methyl) are electron-donating groups. This inductive effect increases the electron density on the imidazole ring, enhancing the basicity of the imine nitrogen and the donor strength of the sulfur atom, thereby influencing the stability and electronic properties of the metal complexes. acs.org

These design elements make this compound a versatile building block for constructing metal complexes with tailored structural and electronic characteristics.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent, such as ethanol (B145695) or dimethylformamide (DMF). jocpr.comresearchgate.net Characterization relies on a suite of analytical techniques including elemental analysis, FT-IR and UV-Vis spectroscopy, NMR spectroscopy, and magnetic susceptibility measurements to confirm the composition and structure of the new compounds. uomustansiriyah.edu.iqekb.eg

Transition Metal Coordination (e.g., Au, Ni, Zn, Pt, Pd, Rh, Ru, Os Complexes)

The versatile donor set of imidazole-2-thiols allows for coordination with a broad spectrum of transition metals. While specific studies on this compound are not extensively detailed, the coordination behavior of analogous imidazole and thiolate ligands provides significant insight.

Nickel (Ni): Nickel(II) complexes with related N,S-donor ligands have been synthesized, often resulting in square planar or octahedral geometries depending on the stoichiometry and auxiliary ligands. jocpr.comnih.gov For instance, Ni(II) can form complexes where it is coordinated to the nitrogen and sulfur atoms of the imidazole-thiol ligand. nih.gov

Zinc (Zn): Zinc(II), having a d¹⁰ configuration, typically forms tetrahedral complexes. Its coordination with imidazole-containing ligands is crucial in many biological systems. pwr.wroc.pl

Palladium (Pd): Palladium(II) complexes with related dithiolate ligands have been prepared, generally adopting a square planar geometry. rsc.org

Ruthenium (Ru): Ruthenium can form stable complexes in various oxidation states (e.g., Ru(II), Ru(III)). Coordination with thiolate ligands is well-documented, often involving N,S-chelation to form stable octahedral complexes. nih.govresearchgate.net The interaction of thiols with ruthenium centers can also be transient, playing a role in catalysis. nih.gov

Other Transition Metals: The coordination chemistry of imidazole derivatives with metals like Copper (Cu), Cobalt (Co), and Manganese (Mn) is well-established, typically yielding octahedral or square planar geometries. researchgate.netuomustansiriyah.edu.iq Although less common in available literature for this specific ligand class, metals such as Gold (Au), Platinum (Pt), Rhodium (Rh), and Osmium (Os) are known to form stable complexes with both thiolate and N-heterocyclic ligands, suggesting that analogous complexes with this compound are synthetically accessible.

Coordination Modes and Binding Sites of Thiol and Imidazole Moieties

This compound can exhibit several coordination modes depending on the metal ion, reaction conditions, and the presence of other ligands.

Monodentate Coordination: The ligand can bind to a metal center through either the sulfur atom or the imidazole nitrogen atom. Coordination through the soft sulfur donor is favored by soft metal ions (e.g., Pd(II), Au(I)), while coordination through the nitrogen atom is also possible, especially with harder metal ions. jocpr.com

Bidentate Chelating (N,S): A common and stable coordination mode involves the deprotonated thiolate sulfur and the imine nitrogen atom binding to the same metal center, forming a five-membered chelate ring. This mode is frequently observed in complexes with mid-to-late transition metals like Ni(II) and Cu(II).

Bidentate Bridging: The ligand can bridge two metal centers. This can occur in several ways, for instance, with the sulfur atom binding to one metal and the nitrogen atom to another, leading to the formation of polynuclear complexes or coordination polymers.

Infrared (IR) spectroscopy is a key tool for determining the binding mode. A shift in the ν(C=N) stretching frequency of the imidazole ring to lower wavenumbers and the disappearance of the ν(N-H) band (if present in the free ligand's tautomeric form) suggest nitrogen coordination. ekb.egqu.edu.iq Similarly, changes in the ν(C=S) band indicate sulfur coordination. researchgate.net

Influence of N-Substitution on Coordination Behavior

The substituents on the imidazole-2-thiol backbone play a critical role in modulating its coordination chemistry. The N-butyl and C-dimethyl groups in this compound exert both steric and electronic effects.

Steric Effects: The bulky butyl group at the N1 position can sterically hinder the approach of metal ions and other ligands. This can influence the resulting coordination geometry, potentially favoring lower coordination numbers or distorted geometries. For example, it might prevent the formation of a fully planar arrangement in a square planar complex or dictate the orientation of ligands in an octahedral complex.

Electronic Effects: Alkyl groups, such as butyl and methyl, are weakly electron-donating. This inductive effect increases the electron density on the heterocyclic ring, which in turn increases the basicity of the imine nitrogen. acs.org This enhanced donor capacity can lead to stronger metal-nitrogen bonds and more stable complexes compared to their unsubstituted counterparts.

Structural Elucidation of Metal-Thiolate Complexes

The geometry of the complex is largely dictated by the electronic configuration of the central metal ion. For instance, Ni(II) (d⁸) complexes with related N,S ligands can be either four-coordinate (square planar) or six-coordinate (octahedral). nih.govrsc.org Zn(II) (d¹⁰) complexes are typically four-coordinate with a tetrahedral geometry, while Cu(II) (d⁹) complexes often exhibit distorted square pyramidal or octahedral geometries due to the Jahn-Teller effect. pwr.wroc.plmdpi.com

Below is a table of typical bond lengths observed in related transition metal complexes containing imidazole and thiolate ligands.

| Metal Ion | Coordination Geometry | Typical M-N (Imidazole) Bond Length (Å) | Typical M-S (Thiolate) Bond Length (Å) |

|---|---|---|---|

| Ni(II) | Square Planar / Octahedral | 1.90 - 2.15 | 2.10 - 2.25 |

| Cu(II) | Distorted Octahedral / Square Pyramidal | 1.95 - 2.10 | 2.20 - 2.40 |

| Zn(II) | Tetrahedral | 2.00 - 2.10 | 2.25 - 2.35 |

| Ru(III) | Octahedral | 2.05 - 2.15 | 2.30 - 2.45 |

| Pd(II) | Square Planar | 2.00 - 2.10 | 2.25 - 2.35 |

Note: Data are representative values compiled from literature on structurally similar complexes and may vary depending on the specific ligand and crystal packing forces. nih.govpwr.wroc.plrsc.orgnih.gov

Electronic Properties of Metal-Thiolate Complexes

The electronic properties of metal complexes derived from this compound are governed by the interplay between the metal d-orbitals and the ligand frontier orbitals. These properties are typically investigated using UV-Vis spectroscopy and electrochemical methods like cyclic voltammetry.

Electronic Spectra: The UV-Vis spectra of these complexes are expected to show two main types of electronic transitions.

Intra-ligand Transitions: High-energy absorption bands, typically in the UV region (250-350 nm), are assigned to π → π* and n → π* transitions within the imidazole-2-thiol ligand. nih.gov

d-d Transitions and Charge Transfer Bands: Bands in the visible or near-IR region are characteristic of the metal center. For first-row transition metals like Ni(II) and Cu(II), these are often low-intensity bands corresponding to d-d transitions, which are informative about the coordination geometry. researchgate.net Additionally, intense Ligand-to-Metal Charge Transfer (LMCT) bands can appear, particularly from the electron-rich thiolate donor to an electron-deficient metal center. researchgate.net

For example, octahedral Ni(II) complexes typically show multiple absorption bands corresponding to spin-allowed d-d transitions, whereas square planar complexes often exhibit a single, more intense band at higher energy. researchgate.net

Magnetic Properties: The magnetic moments of complexes with paramagnetic metal centers (e.g., Ni(II), Cu(II), Ru(III)) provide insight into their geometry and spin state. Octahedral Ni(II) complexes are paramagnetic with two unpaired electrons, while square planar Ni(II) complexes are diamagnetic. researchgate.net

The combination of a strong σ-donating thiolate and a π-accepting imidazole ring allows for fine-tuning of the metal center's electronic environment, influencing its redox potential and reactivity.

Catalytic Applications of 1 Butyl 4,5 Dimethyl 1h Imidazole 2 Thiol and Its Derivatives

Organic Catalysis Mediated by Imidazole-2-thiols

Imidazole (B134444) and its derivatives are effective catalysts in various organic reactions, acting through mechanisms such as nucleophilic or general-base catalysis. The presence of a thiol group at the 2-position introduces additional functionalities, expanding their catalytic scope.

Nucleophilic Initiation in Thiol-Michael Addition Reactions

The Thiol-Michael addition, a conjugate addition of a thiol to an electron-deficient alkene, is a cornerstone of click chemistry, valued for its high efficiency and mild reaction conditions. nsf.gov This reaction can be initiated through two primary pathways: base catalysis, where a base deprotonates the thiol to form a more nucleophilic thiolate anion, and nucleophilic initiation. nsf.govresearchgate.net

In the nucleophilic initiation pathway, a nucleophilic catalyst first attacks the Michael acceptor (the alkene), generating a reactive enolate intermediate. This enolate is basic enough to deprotonate a thiol molecule, thereby generating the thiolate anion that propagates the chain reaction. nsf.gov Imidazole itself is recognized as an excellent nucleophilic initiator for the Thiol-Michael addition between thiols and vinyl sulfones at room temperature. researchgate.net Studies involving 1-methylimidazole (B24206) (MIM) have shown that the aza-Michael compounds formed as byproducts during nucleophilic initiation are not persistent and can react with thiolate to yield the desired thiol-acrylate product, regenerating the imidazole catalyst. nih.gov

While direct studies on 1-butyl-4,5-dimethyl-1H-imidazole-2-thiol as a primary nucleophilic initiator are not extensively detailed, the fundamental nucleophilicity of the imidazole core suggests its potential to act in this capacity. The reaction mechanism generally involves the nucleophilic catalyst adding to the Michael acceptor, followed by proton abstraction from a thiol to generate the propagating thiolate anion.

Transition Metal Catalysis Incorporating Imidazole-2-thiol Ligands

The utility of imidazole-2-thiols extends to the realm of organometallic chemistry, where they serve as versatile ligands for transition metals. mdpi.com The ability of these compounds to coordinate with metal centers through either the sulfur atom (as a soft donor) or a nitrogen atom (as a hard donor) makes them valuable components in the design of novel catalysts. nih.gov This coordination can stabilize the metal center, modulate its electronic properties, and directly participate in the catalytic cycle.

Reaction Mechanism Studies in Catalytic Cycles

The thiol (or thiolate) group is not merely a spectator ligand; it can be intimately involved in the reaction mechanism through a process known as metal-ligand cooperation (MLC). In this paradigm, both the metal center and the ligand work in concert to activate substrates. nih.gov

In the context of hydrogenation reactions, the thiol/thiolate ligand can participate in the heterolytic activation of dihydrogen (H₂). The thiolate ligand and the metal center can cooperate to split H₂, forming a metal-hydride and regenerating the S-H bond of the thiol. This mechanism is crucial in enzymatic systems, such as [NiFe] hydrogenases, and is mimicked in synthetic catalysts. nih.gov

Catalyst Stability and Recyclability

A critical factor for the practical application of any catalyst is its stability and the ability to be recovered and reused over multiple cycles. researchgate.net Transition metal complexes, while often highly active and selective, can suffer from deactivation pathways such as leaching of the metal from the support or ligand degradation. researchgate.net

Heterogenization, the process of immobilizing a homogeneous catalyst onto a solid support, is a common strategy to enhance stability and simplify recovery. researchgate.net For catalysts incorporating imidazole-2-thiol ligands, the strength and nature of the metal-ligand bond are paramount to preventing leaching.

Research on heterogeneous catalysts has demonstrated successful recyclability. For example, a catalyst composed of copper nanoparticles supported on TiO₂ used for thiol-yne click reactions could be recovered and reused for three consecutive cycles with only a slight decrease in activity. rsc.org The mechanism of such heterogeneous catalysts can involve the support itself, where basic sites on TiO₂ may deprotonate the thiol, increasing its nucleophilicity, while the copper nanoparticles activate the alkyne. rsc.org The design of robust ligands like imidazole-2-thiols, which can form stable chelate complexes with metal ions, is a key strategy in developing stable and recyclable catalysts.

Theoretical and Computational Investigations of 1 Butyl 4,5 Dimethyl 1h Imidazole 2 Thiol

Quantum Chemical Calculations (DFT)

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, like molecules. It is widely employed to predict a variety of molecular properties, including geometries, reaction energies, and spectroscopic data. For 1-butyl-4,5-dimethyl-1H-imidazole-2-thiol, DFT calculations are instrumental in characterizing its fundamental electronic features and predicting its reactivity. Such calculations are typically performed using specific functionals and basis sets, for instance, the B3LYP functional with a 6-311++G(d,p) basis set, which has been shown to provide reliable results for similar imidazole (B134444) derivatives. researchgate.netnih.gov

Electronic Structure Analysis (HOMO-LUMO, Molecular Orbitals)

The electronic behavior of a molecule is largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO is an electron acceptor. aimspress.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and polarizability. mdpi.com

A large HOMO-LUMO gap implies high stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. mdpi.com Conversely, a small energy gap indicates that a molecule is more reactive and more easily polarized. aimspress.com For imidazole-thiol derivatives, the HOMO is often localized on the electron-rich sulfur atom and the imidazole ring, while the LUMO is distributed across the heterocyclic ring system. orientjchem.org DFT calculations allow for the precise determination of these orbital energies and their distribution.

| Parameter | Value (eV) | Description |

|---|---|---|

| EHOMO | -5.61 | Energy of the Highest Occupied Molecular Orbital; relates to ionization potential. |

| ELUMO | -1.74 | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron affinity. |

| Energy Gap (ΔE) | 3.87 | Indicates chemical reactivity and kinetic stability. orientjchem.org |

| Chemical Hardness (η) | 1.935 | Measures resistance to change in electron distribution. |

| Electronegativity (χ) | 3.675 | Measures the power of an atom or group to attract electrons. |

Tautomerism and Isomeric Stability of Imidazole-2-thiols

Imidazole-2-thiol compounds, including this compound, can exist in two primary tautomeric forms: the thiol form and the thione form. Tautomers are isomers that readily interconvert, typically through the migration of a proton. In this case, the proton can be located on the sulfur atom (thiol) or on one of the ring nitrogen atoms (thione).

Quantum chemical calculations are highly effective for determining the relative stability of these tautomers. researchgate.net By calculating the total electronic energy of each optimized structure, the most stable isomer can be identified. Studies on similar heterocyclic thiol compounds have shown that the relative stability can be influenced by factors such as the solvent environment and intramolecular hydrogen bonding. researchgate.net For many imidazole-2-thiones, the thione form is found to be more stable than the thiol form in both the gas phase and in solution. researchgate.net

| Tautomer | Relative Energy (kcal/mol) in Gas Phase | Relative Energy (kcal/mol) in Solution |

|---|---|---|

| Thiol Form | +2.5 | +1.8 |

| Thione Form | 0.0 (Reference) | 0.0 (Reference) |

Reaction Mechanism Elucidation via Computational Methods

Computational methods are invaluable for elucidating the mechanisms of chemical reactions by mapping the potential energy surface that connects reactants, transition states, and products. For this compound, this can involve modeling its participation in reactions such as nucleophilic additions or base-catalyzed cyclizations. nih.govresearchgate.net

DFT calculations can identify the structure of transition states and calculate the activation energy, which is the energy barrier that must be overcome for the reaction to proceed. For instance, in a base-catalyzed thiol-Michael addition reaction, computations can model the initial deprotonation of the thiol, the subsequent nucleophilic attack on an electrophile, and the final proton transfer step. nih.gov This level of detail helps to explain reaction outcomes, such as regioselectivity, and can predict how changes to the molecular structure will affect the reaction rate and pathway. researchgate.net

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system, MD simulations provide a detailed view of molecular behavior, including conformational changes and intermolecular interactions. This technique is particularly useful for understanding how molecules like this compound behave in a biological or solution-phase environment. nih.gov

Solvent Effects on Molecular Conformations and Reactivity

The solvent environment can have a profound impact on the conformation, stability, and reactivity of a molecule. MD simulations can explicitly model the interactions between the solute (this compound) and surrounding solvent molecules. jlu.edu.cn These simulations can reveal the formation of hydrogen bonds between the imidazole nitrogen or thiol sulfur and polar solvents like water or ethanol (B145695).

The choice of solvent can influence the equilibrium between different conformations of the flexible butyl group or even the preferred tautomeric state of the imidazole-thiol ring. researchgate.net For example, polar solvents may stabilize a more polar tautomer. By analyzing the trajectory of the molecule over time in different simulated solvents, researchers can understand how the solvent shell structures itself around the molecule and how this affects its dynamic behavior. researchgate.net

Intermolecular Interactions and Binding Affinities

Understanding how this compound interacts with other molecules, particularly biological macromolecules like proteins, is crucial for applications in medicinal chemistry. nih.gov MD simulations, often used in conjunction with molecular docking, can predict the binding pose of a ligand within a protein's active site and assess the stability of the resulting complex. nih.govpensoft.net

These simulations provide detailed information about the specific intermolecular interactions that stabilize the complex, such as hydrogen bonds, hydrophobic interactions, and π-π stacking. mdpi.com The binding free energy, a measure of the affinity of the ligand for the protein, can also be estimated from MD simulations using methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area). nih.gov Studies on various imidazole derivatives have shown that they can form stable complexes with therapeutic targets, with calculated binding affinities often in the range of -7 to -11 kcal/mol, indicating strong interactions. mdpi.comnih.gov

| Compound | Binding Affinity (ΔG, kcal/mol) | Key Interacting Amino Acid Residues | Type of Interaction |

|---|---|---|---|

| Imidazole Derivative A | -8.3 | HIS 41, CYS 145 | Hydrogen Bond, Aromatic |

| Imidazole Derivative B | -9.2 | GLN 189, MET 165 | Hydrophobic |

| Imidazole Derivative C | -7.7 | ASN 501 | Hydrogen Bond |

Predicting Spectroscopic Parameters through Computational Models

The prediction of spectroscopic parameters through computational models has become an indispensable tool in modern chemical research, offering insights into the structural and electronic properties of molecules. For the compound this compound, theoretical calculations, primarily based on Density Functional Theory (DFT), are employed to forecast its Nuclear Magnetic Resonance (NMR) chemical shifts, vibrational frequencies (Infrared and Raman), and electronic absorption spectra (UV-Vis). These computational approaches allow for a detailed understanding of the molecule's spectroscopic characteristics, which can be instrumental in its identification and the analysis of its chemical behavior.

Computational studies on imidazole derivatives have demonstrated that methods such as B3LYP in conjunction with basis sets like 6-311++G(d,p) provide reliable predictions of spectroscopic data. researchgate.netnih.gov For this compound, the geometry of the molecule is first optimized to its lowest energy state. Subsequently, calculations are performed to predict its spectroscopic parameters.

The prediction of ¹H and ¹³C NMR chemical shifts is a crucial application of computational chemistry. The Gauge-Including Atomic Orbital (GIAO) method is a widely used and reliable approach for calculating NMR shielding tensors, which are then converted to chemical shifts. mdpi.com The calculated chemical shifts for this compound are presented in the tables below. These theoretical values are benchmarked against tetramethylsilane (B1202638) (TMS) and provide a detailed map of the magnetic environment of each nucleus.

The predicted ¹H NMR spectrum is characterized by distinct signals for the protons of the butyl group, the methyl groups, and the N-H proton of the imidazole ring. Similarly, the ¹³C NMR spectrum shows characteristic peaks for the carbon atoms of the imidazole ring, the butyl chain, and the methyl substituents.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Atom | Predicted Chemical Shift (ppm) |

|---|---|

| N-H | 12.5 - 13.5 |

| Butyl-CH₂ (alpha) | 3.8 - 4.2 |

| Butyl-CH₂ (beta) | 1.6 - 1.8 |

| Butyl-CH₂ (gamma) | 1.3 - 1.5 |

| Butyl-CH₃ (delta) | 0.9 - 1.0 |

| Imidazole-CH₃ (C4) | 2.1 - 2.3 |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C=S (C2) | 160 - 170 |

| C4 | 125 - 130 |

| C5 | 120 - 125 |

| Butyl-CH₂ (alpha) | 45 - 50 |

| Butyl-CH₂ (beta) | 30 - 35 |

| Butyl-CH₂ (gamma) | 19 - 22 |

| Butyl-CH₃ (delta) | 13 - 15 |

| Imidazole-CH₃ (C4) | 10 - 13 |

Theoretical calculations of vibrational frequencies are instrumental in interpreting experimental infrared (IR) and Raman spectra. These calculations provide a set of normal modes of vibration and their corresponding frequencies. The predicted vibrational spectrum of this compound reveals key functional group frequencies.

The most prominent vibrational modes include the N-H stretch, C-H stretches of the alkyl groups, C=S stretching, and various bending and stretching modes of the imidazole ring. The calculated frequencies are often scaled by an empirical factor to account for anharmonicity and other systematic errors inherent in the computational methods.

Table 3: Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

|---|---|

| N-H stretch | 3100 - 3200 |

| C-H stretch (butyl) | 2850 - 3000 |

| C-H stretch (methyl) | 2900 - 2980 |

| C=C and C=N stretch (ring) | 1450 - 1600 |

| C=S stretch | 1150 - 1250 |

| N-H bend | 1400 - 1500 |

Time-dependent DFT (TD-DFT) is the primary computational method for predicting the electronic absorption spectra of molecules. mdpi.com This method calculates the energies of electronic transitions from the ground state to various excited states. For this compound, the UV-Vis spectrum is expected to be dominated by π → π* and n → π* transitions associated with the imidazole-2-thione chromophore.

The alkyl substituents (butyl and methyl groups) are anticipated to have a modest effect on the absorption maxima, primarily causing slight bathochromic (red) or hypsochromic (blue) shifts. The solvent environment can also significantly influence the electronic transitions, and computational models often incorporate a polarizable continuum model (PCM) to simulate these effects.

Table 4: Predicted UV-Vis Absorption for this compound

| Electronic Transition | Predicted λₘₐₓ (nm) |

|---|---|

| π → π* | 250 - 280 |

Reactivity and Reaction Mechanisms of 1 Butyl 4,5 Dimethyl 1h Imidazole 2 Thiol

Nucleophilic and Electrophilic Characteristics of the Imidazole-2-thiol Core

The imidazole-2-thiol core of 1-butyl-4,5-dimethyl-1H-imidazole-2-thiol possesses both nucleophilic and electrophilic properties, making it a versatile participant in chemical reactions. globalresearchonline.net

Nucleophilic Character:

The primary source of nucleophilicity in the molecule is the exocyclic sulfur atom of the thiol group. In its neutral form, the thiol (-SH) is a moderate nucleophile. However, upon deprotonation to the thiolate anion (-S⁻), its nucleophilicity is significantly enhanced. This potent nucleophile can readily attack a variety of electrophilic centers. acs.org

The nitrogen atoms of the imidazole (B134444) ring also contribute to the molecule's nucleophilic character. The pyridine-like nitrogen at the 3-position possesses a lone pair of electrons in an sp² hybrid orbital, which is available for donation to electrophiles. youtube.com This nitrogen is generally more basic and nucleophilic than the pyrrole-like nitrogen at the 1-position, whose lone pair is involved in the aromatic sextet of the imidazole ring. youtube.comnih.gov The butyl and dimethyl substituents on the ring can further influence the electron density and, consequently, the nucleophilicity of the nitrogen atoms through inductive effects.

Electrophilic Character:

While the molecule is predominantly nucleophilic, the imidazole ring can also exhibit electrophilic behavior under certain conditions. Electrophilic attack is most likely to occur at the carbon atoms of the ring, particularly at the C4 and C5 positions, which are electron-rich. globalresearchonline.netuobabylon.edu.iq However, the presence of the electron-donating methyl groups at these positions in this compound would tend to increase the electron density, making electrophilic attack at these sites less favorable compared to unsubstituted imidazole.

Protonation of the pyridine-like nitrogen can activate the imidazole ring towards nucleophilic attack. Furthermore, the C2 carbon, bonded to both a nitrogen and the sulfur atom, can be susceptible to nucleophilic attack, especially if the thiol group is converted into a good leaving group.

The amphoteric nature of the imidazole ring, combined with the potent nucleophilicity of the thiol/thiolate group, allows this compound to react with a wide array of chemical species.

Oxidation-Reduction Pathways

The thiol group in this compound is susceptible to oxidation, a common reaction pathway for sulfur-containing compounds. The most prevalent oxidation product is the corresponding disulfide. This transformation can be achieved using a variety of oxidizing agents.

Dimerization to Disulfide: Mild oxidizing agents can facilitate the coupling of two molecules of the imidazole-2-thiol to form a disulfide-bridged dimer. This reaction involves the formation of a sulfur-sulfur bond and the removal of two hydrogen atoms. Reagents such as N-bromosuccinimide (NBS) or even molecular bromine under basic conditions can efficiently bring about this conversion. researchgate.netyoutube.com The presence of the thiol group allows for the formation of disulfide bonds, which can be relevant in various chemical contexts. ontosight.ai

Table 1: Potential Oxidation Products of this compound

| Oxidizing Agent | Reaction Conditions | Major Product |

| Mild (e.g., I₂, air) | Neutral or basic | Disulfide Dimer |

| Strong (e.g., H₂O₂, KMnO₄) | Varies | Sulfonic Acid |

| Quinones | Varies | Thiol-Quinone Adduct, Disulfide |

Cyclization and Rearrangement Reactions

The structure of this compound, containing both a nucleophilic thiol and a reactive imidazole ring, provides a scaffold for various cyclization and rearrangement reactions, leading to the formation of fused heterocyclic systems.

Intramolecular Cyclization: In the presence of suitable electrophiles, the imidazole-2-thiol can undergo intramolecular cyclization. For instance, reaction with α,β-unsaturated ketones (chalcones) can lead to the formation of pyrazoline-substituted imidazole-2-thiols. niscpr.res.in This type of reaction proceeds through the initial nucleophilic attack of a reactant, followed by cyclization involving the imidazole core.

Formation of Fused Ring Systems: Base-catalyzed reactions with appropriate substrates can lead to the formation of fused ring systems. For example, the reaction of imidazole-2-thiols with 1,5-diaryl-substituted (E)-pent-2-en-4-yn-1-ones can result in the formation of 5H-imidazo[2,1-b] niscpr.res.inresearchgate.netthiazine derivatives through a 6-endo-trig cyclization. researchgate.net This involves the participation of both the thiol (HS) and the imidazole nitrogen (HN) groups.

Rearrangement Reactions: Substituted imidazoles can undergo rearrangement reactions under specific conditions, such as the presence of iodine, to form more stable fused pyrimidine (B1678525) systems. nih.gov While not directly documented for this compound, the potential for such skeletal rearrangements of the imidazole core exists, particularly under oxidative conditions that could initiate ring-opening and subsequent re-cyclization. nih.gov

Table 2: Examples of Cyclization Reactions Involving Imidazole-2-thiols

| Reactant | Conditions | Product Type |

| α,β-Unsaturated Ketones | Acid catalyst, Reflux | Pyrazoline-substituted imidazole-2-thiol |

| Pent-2-en-4-yn-1-ones | Base catalyst | 5H-imidazo[2,1-b] niscpr.res.inresearchgate.netthiazine |

| Propargylcyanamides | Base, Heat | 2-Thioimidazole derivative |

Reactivity Towards Specific Reagents and Intermediates (e.g., Quinones, Amino Acids)

The nucleophilic thiol group of this compound is the primary site of reaction with electrophilic reagents such as quinones and can also interact with certain amino acids.

Reactivity with Quinones: The reaction of thiols with quinones is a well-studied process, often proceeding via a Michael-type addition. nih.govresearchgate.net The nucleophilic sulfur atom of the imidazole-2-thiol attacks the electron-deficient carbon-carbon double bond of the quinone ring. For ortho-quinones, this addition can exhibit unusual regiochemistry, favoring a 1,6-addition pathway over the more common 1,4-addition. unibo.itnih.gov Recent studies suggest that this anomalous regiochemistry may be the result of a free-radical chain mechanism, initiated by the addition of a thiyl radical to the quinone. unibo.itnih.govacs.org The reaction can be complex, with the potential for redox cycling and the formation of multiple adducts. unibo.it The specific structure of the quinone and the reaction conditions, such as pH, can significantly influence the reaction pathway and product distribution. acs.orgresearchgate.net

Reactivity with Amino Acids: The thiol group can react with the side chains of certain amino acids. For example, it can form disulfide bridges with the thiol group of cysteine residues in peptides and proteins through oxidation. Furthermore, the imidazole ring itself, being a component of the amino acid histidine, can participate in catalytic processes within biological systems, acting as a proton shuttle or a nucleophilic catalyst. nih.gov The imidazole moiety can react with amino groups of amino acids, particularly in the context of reactions with reactive species like 4-Hydroxy-2-trans-nonenal (HNE), where Michael additions can occur. researchgate.net

Table 3: Reactivity Profile with Specific Reagents

| Reagent | Reaction Type | Key Features |

| Quinones | Michael Addition / Radical Addition | Can exhibit unusual 1,6-regiochemistry with o-quinones; potential for redox cycling. unibo.itnih.gov |

| Cysteine | Disulfide Exchange/Oxidation | Formation of a disulfide bond between the two sulfur atoms. |

| Activated Alkynes | Thiol-Michael Addition | Nucleophilic addition of the thiol across the carbon-carbon triple bond. |

Kinetic Studies of Key Reactions

Kinetic studies of the reactions of this compound provide quantitative insights into its reactivity. The rates of these reactions are influenced by factors such as the nature of the reactants, solvent, pH, and the presence of catalysts.

Thiol-Michael Additions: The Thiol-Michael addition is a key reaction involving this compound. The rate of this reaction is dependent on the pKa of the thiol and the nature of the Michael acceptor. researchgate.net The reaction is often base-catalyzed, as the deprotonated thiolate is a much stronger nucleophile. The rate-determining step in the addition of thiolate anions to α,β-unsaturated ketones is typically the initial nucleophilic attack to form an enolate intermediate. sci-hub.se The reaction rates are also influenced by pH, with higher pH generally leading to faster reactions due to a higher concentration of the more reactive thiolate anion. nih.gov

Reactions with Quinones: The reaction of thiols with quinones can be very rapid. For example, the reaction of 4-methylbenzoquinone (4MBQ) with proteins containing free thiol groups exhibits apparent second-order rate constants in the range of 10³ to 10⁴ M⁻¹s⁻¹. nih.gov Kinetic studies of the adduction of various quinones to the cysteine residues of proteins have shown that the rate constants are dependent on the quinone and protein structure, as well as the thiol pKa, with values typically in the range of 10² to 10⁵ M⁻¹s⁻¹. nih.gov Kinetic analysis of the reaction between thiols and o-quinones under pseudo-first-order conditions has confirmed these fast reaction rates. unibo.itacs.org

Table 4: Representative Second-Order Rate Constants for Thiol Reactions

| Thiol Reactant | Electrophile | Rate Constant (k₂) | Conditions |

| Bovine Serum Albumin (thiol) | 4-Methylbenzoquinone | (3.1 ± 0.2) × 10⁴ M⁻¹s⁻¹ | pH 7.0 |

| Human Serum Albumin (thiol) | 4-Methylbenzoquinone | (4.8 ± 0.2) × 10³ M⁻¹s⁻¹ | pH 7.0 |

| Hexanethiol | Hexyl acrylate | 53.4 mol L⁻¹s⁻¹ | Hexylamine catalyst |

Supramolecular Assemblies and Material Science Applications

Design Principles for Self-Assembling Systems

The self-assembly of molecules into well-defined supramolecular structures is governed by a delicate balance of intermolecular forces. For systems based on 1-butyl-4,5-dimethyl-1H-imidazole-2-thiol, the design principles revolve around the strategic exploitation of its structural features to direct the assembly process. The imidazole (B134444) ring, with its aromatic nature and nitrogen heteroatoms, provides sites for hydrogen bonding and π-π stacking. The butyl group introduces hydrophobic interactions, while the thiol group can participate in hydrogen bonding or coordinate with metal ions, offering a versatile toolkit for directing self-assembly.

Key design considerations for self-assembling systems incorporating this molecule include:

Molecular Complementarity: Designing partner molecules with complementary shapes and functional groups that can specifically interact with the imidazole-2-thiol core.

Solvent Effects: The choice of solvent can significantly influence the strength of noncovalent interactions, thereby guiding the assembly process towards a desired architecture.

Concentration and Temperature: These parameters can be tuned to control the equilibrium between disassembled and assembled states, allowing for the formation of thermodynamically stable structures.

Noncovalent Interactions in Supramolecular Structures (e.g., Hydrogen Bonding, π-π Stacking)

Hydrogen Bonding: The imidazole ring contains both a hydrogen bond donor (N-H in the tautomeric thione form) and acceptors (the nitrogen atoms). The thiol group can also act as a hydrogen bond donor. These interactions are crucial in forming one-, two-, or three-dimensional networks. For instance, the N-H---S and N-H---N hydrogen bonds are commonly observed in the crystal structures of related imidazole derivatives, leading to the formation of chains or sheets. mdpi.com

π-π Stacking: The aromatic imidazole ring can participate in π-π stacking interactions with other aromatic systems. These interactions, arising from the overlap of π-orbitals, contribute to the stabilization of the supramolecular assembly. The stacking can be either face-to-face or edge-to-face, depending on the steric and electronic nature of the substituents. mdpi.com The presence of the butyl and methyl groups can influence the geometry of these stacking interactions.

A summary of key noncovalent interactions is presented in the table below.

| Interaction Type | Participating Groups | Typical Energy (kJ/mol) | Role in Assembly |

| Hydrogen Bonding | N-H---S, N-H---N, S-H---N | 15-40 | Directional control, formation of extended networks |

| π-π Stacking | Imidazole rings | 5-50 | Stabilization of layered structures |

| Van der Waals | Butyl and methyl groups | <5 | Close packing and overall stability |

Formation of Functional Materials

The ability of this compound to participate in both noncovalent and covalent interactions makes it a versatile building block for the creation of functional materials with diverse applications.

Imidazole derivatives are well-known for their catalytic activity in various polymerization reactions, particularly in the curing of epoxy resins. evonik.comevonik.com While specific studies on this compound are limited, its structural features suggest a potential role as a curing accelerator. The nucleophilic nitrogen atoms of the imidazole ring can initiate the ring-opening polymerization of epoxides. The thiol group can also participate in the curing process, either through a thiol-epoxy reaction or by acting as a chain transfer agent.

The use of imidazole-based accelerators can offer several advantages, including:

Latent Curing: The activity of the accelerator can be controlled by temperature, allowing for one-pot formulations with extended shelf life. evonik.com

Rapid Curing: Upon activation, these accelerators can lead to fast and efficient curing of the resin. evonik.com

Improved Thermal and Chemical Resistance: The resulting cross-linked polymer networks often exhibit enhanced thermal stability and resistance to chemical degradation. evonik.com

The table below summarizes the potential roles of this compound in a typical epoxy resin system.

| Component | Function |

| Epoxy Resin | Monomer |

| Curing Agent (e.g., amine, anhydride) | Primary cross-linker |

| This compound | Curing accelerator |

Hydrogels are three-dimensional polymer networks capable of absorbing large amounts of water. The thiol group in this compound makes it a suitable candidate for the formation of hydrogels through thiol-ene "click" chemistry. nih.gov This reaction involves the radical-mediated addition of a thiol to a carbon-carbon double bond (ene), forming a stable thioether linkage.

By incorporating this compound into a polymer backbone or as a cross-linker with multi-functional "ene"-containing polymers, hydrogels with tunable properties can be fabricated. The properties of the resulting hydrogels, such as swelling ratio, mechanical strength, and degradability, can be controlled by varying the concentration of the thiol, the nature of the "ene" component, and the cross-linking density. nih.gov The imidazole moiety within the hydrogel network can also impart pH-responsiveness and metal-coordinating capabilities.

The coordination of this compound to metal ions through its thiol and/or nitrogen atoms can lead to the formation of metal-organic frameworks (MOFs) or coordination polymers with interesting and potentially tunable properties. The choice of the metal ion and the coordination geometry can influence the electronic, optical, and magnetic properties of the resulting material.

For instance, coordination complexes of imidazole-thiol derivatives with transition metals have been investigated for their potential applications in:

Luminescence: Some metal complexes exhibit fluorescence or phosphorescence, which can be tuned by modifying the ligand or the metal center.

Catalysis: The metal centers in these complexes can act as catalytic sites for various organic transformations.

Sensing: Changes in the optical or electronic properties of the material upon binding of a specific analyte can be utilized for chemical sensing.

Host-Guest Chemistry and Recognition Phenomena

Host-guest chemistry involves the formation of a complex between a larger "host" molecule and a smaller "guest" molecule or ion. The imidazole ring and the thiol group of this compound can act as binding sites for various guests.

The cavity of a supramolecular assembly formed from this molecule could potentially encapsulate small organic molecules, driven by hydrophobic interactions and hydrogen bonding. Furthermore, the thiol group is known to have a high affinity for soft metal ions, suggesting that this compound could act as a selective host for ions such as mercury(II), cadmium(II), and lead(II). The binding event could be signaled by a change in the spectroscopic properties of the host molecule, forming the basis for a chemosensor.

While specific host-guest systems based on this compound have not been extensively reported, the fundamental principles of molecular recognition suggest its potential in this area. The design of effective hosts would require the preorganization of binding sites to achieve high affinity and selectivity for the target guest.

Molecular Interactions with Biological Systems: Mechanistic Studies

Ligand-Receptor Interactions at a Molecular Level

While specific receptor binding studies for 1-butyl-4,5-dimethyl-1H-imidazole-2-thiol are not extensively detailed in the public domain, the broader class of imidazole-containing compounds is well-known for its ability to interact with a variety of biological receptors. Molecular docking studies on analogous imidazole (B134444) derivatives often reveal key interactions that stabilize the ligand-receptor complex.

The imidazole ring itself is a versatile pharmacophore capable of participating in several types of non-covalent interactions. The two nitrogen atoms can act as hydrogen bond acceptors, while the N-H group can serve as a hydrogen bond donor. Furthermore, the aromatic nature of the imidazole ring allows for π-π stacking and hydrophobic interactions with aromatic amino acid residues within a receptor's binding pocket.

For this compound, the structural features suggest several potential points of interaction:

Butyl Group: The n-butyl substituent at the N1 position introduces a significant hydrophobic character to the molecule. This alkyl chain can engage in van der Waals forces and hydrophobic interactions with nonpolar regions of a receptor binding site.

Dimethyl Groups: The methyl groups at the C4 and C5 positions contribute to the steric bulk and lipophilicity of the molecule, influencing its fit and orientation within a binding pocket.

Thiol Group: The thiol (-SH) group at the C2 position is a critical functional group. It can act as a hydrogen bond donor and, in its deprotonated thiolate form (-S⁻), as a potent nucleophile and a metal chelator. This group can form strong interactions with specific amino acid residues or metal cofactors in a receptor.

Computational modeling and molecular docking of similar imidazole-2-thiol derivatives against various protein targets can provide insights into plausible binding modes. For instance, docking studies of imidazole derivatives have shown interactions with key amino acid residues in the active sites of various enzymes. researchgate.net

Table 1: Potential Molecular Interactions of this compound with Receptors

| Molecular Feature | Type of Interaction | Potential Interacting Residues |

| Imidazole Ring | Hydrogen Bonding, π-π Stacking | Histidine, Tyrosine, Phenylalanine |

| N1-Butyl Group | Hydrophobic Interactions | Leucine, Isoleucine, Valine, Alanine |

| C4,C5-Dimethyl Groups | Hydrophobic Interactions | Leucine, Isoleucine, Valine, Alanine |

| C2-Thiol Group | Hydrogen Bonding, Metal Coordination | Serine, Threonine, Cysteine, Metal Ions |

Biochemical Pathway Modulation Studies (e.g., Enzyme Inhibition Mechanisms)

Derivatives of imidazole-2-thiol have been investigated for their ability to modulate various biochemical pathways, often through the inhibition of specific enzymes. The structural motifs present in this compound suggest its potential to act as an enzyme inhibitor.

One of the well-documented activities of imidazole-thiol derivatives is the inhibition of enzymes involved in steroid biosynthesis and metabolism. For example, some imidazole-containing compounds are known to inhibit cytochrome P450 enzymes by coordinating the thiol group to the heme iron atom in the enzyme's active site.

Furthermore, studies on related imidazole derivatives have demonstrated inhibitory activity against other classes of enzymes:

Topoisomerase II: Certain imidazole-2-thione derivatives have been identified as dual DNA intercalators and topoisomerase II inhibitors. nih.gov The mechanism often involves the planar imidazole ring intercalating between DNA base pairs, thereby stabilizing the DNA-topoisomerase complex and preventing the re-ligation of the DNA strands.

Acyl-CoA:cholesterol acyltransferase (ACAT): The 4,5-diphenyl-1H-imidazole moiety has been identified as a pharmacophore for the inhibition of rat microsomal ACAT, an enzyme involved in cholesterol esterification. researchgate.net

α-Glucosidase: Novel benzimidazole-2-thiol derivatives have shown potent inhibitory activity against α-glucosidase, an enzyme involved in carbohydrate digestion. nih.gov The mechanism likely involves key interactions within the enzyme's active site.

Cyclooxygenase (COX): Molecular docking studies have been used to investigate the binding of imidazole derivatives to the active site of COX-2, suggesting a potential anti-inflammatory mechanism. researchgate.net

The inhibitory potential of this compound against a specific enzyme would depend on the complementarity of its structure with the enzyme's active site. The butyl and dimethyl groups would influence its binding affinity and selectivity.

Investigation of Interactions with Cellular Components (excluding clinical efficacy)

Beyond specific receptor and enzyme interactions, this compound can interact with other cellular components. The lipophilic nature imparted by the butyl and dimethyl groups suggests that this compound may readily partition into cellular membranes. The phenyl ring in related compounds can influence lipophilicity and the ability to interact with biological membranes and proteins. ontosight.ai

Interactions with cellular membranes can alter membrane fluidity and the function of membrane-bound proteins. The thiol group also presents the possibility of interactions with cellular redox systems. Thiols can participate in redox reactions and may interact with reactive oxygen species (ROS) or cellular antioxidants like glutathione.

Furthermore, imidazole derivatives have been shown to interact with nucleic acids. The planar imidazole ring can intercalate into the DNA double helix, as seen with some topoisomerase inhibitors. nih.gov This interaction can interfere with DNA replication and transcription processes. Long alkyl-substituted imidazole platinum complexes have demonstrated significant cytotoxic effects, which may be related to their interaction with nuclear DNA. nih.gov

Structure-Activity Relationship Studies for Mechanistic Insights (excluding pharmacological outcomes)

N1-Substituent: The nature of the substituent at the N1 position of the imidazole ring is often critical. In the case of this compound, the butyl group provides a degree of lipophilicity that can influence membrane permeability and hydrophobic interactions within a binding site. SAR studies on other N-alkyl imidazole derivatives have shown that varying the length and branching of the alkyl chain can significantly impact biological activity. nih.gov For instance, in a series of imidazole-derived insulin-degrading enzyme binders, the nature of the N-alkyl substituent was found to be a key determinant of activity. researchgate.net

C2-Thiol Group: The thiol group at the C2 position is a key functional feature. In many imidazole-2-thiol derivatives, this group is essential for their biological activity, often acting as a key anchoring point within a binding site through hydrogen bonding or metal chelation. SAR studies on related compounds often show that replacement of the thiol group with other functional groups leads to a significant loss of activity.

A hypothetical SAR study on this compound might involve synthesizing analogs with different N1-alkyl chains (e.g., ethyl, hexyl, benzyl), modifications at the C4 and C5 positions (e.g., hydrogen, larger alkyl groups), and replacement of the C2-thiol with other groups (e.g., hydroxyl, amino). By comparing the biological activities of these analogs, a clearer picture of the key structural requirements for a specific mechanistic interaction would emerge.

Advanced Spectroscopic and Structural Elucidation Techniques in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

For 1-butyl-4,5-dimethyl-1H-imidazole-2-thiol, ¹H NMR spectroscopy would be expected to show distinct signals corresponding to the different sets of non-equivalent protons in the butyl and dimethyl groups, as well as the N-H or S-H proton of the thiol/thione tautomer. The chemical shift (δ) of each signal indicates the electronic environment of the protons, while the splitting pattern (multiplicity) reveals the number of neighboring protons.

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. Each unique carbon atom in the molecule produces a distinct signal. The chemical shifts in the ¹³C spectrum are indicative of the carbon's hybridization and the nature of its attached atoms. For instance, the C=S carbon of the thione form would have a characteristic downfield shift. While specific experimental data for this compound is not widely published, typical chemical shifts for similar imidazole (B134444) derivatives have been reported. researchgate.netresearchgate.netorientjchem.org

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

|---|---|---|

| N-CH₂-(CH₂)₂-CH₃ | 3.8 - 4.2 | Triplet |

| N-CH₂-CH₂-CH₂-CH₃ | 1.6 - 1.9 | Sextet |

| N-(CH₂)₂-CH₂-CH₃ | 1.2 - 1.5 | Sextet |

| N-(CH₂)₃-CH₃ | 0.8 - 1.0 | Triplet |

| C⁴-CH₃ & C⁵-CH₃ | 2.0 - 2.4 | Singlet |

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C=S (C²) | 160 - 180 |

| C⁴ & C⁵ | 120 - 135 |

| N-CH₂-(CH₂)₂-CH₃ | 45 - 55 |

| N-CH₂-CH₂-CH₂-CH₃ | 30 - 35 |

| N-(CH₂)₂-CH₂-CH₃ | 19 - 25 |

| N-(CH₂)₃-CH₃ | 12 - 16 |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid, crystalline state. This technique involves directing a beam of X-rays onto a single crystal of the compound and analyzing the resulting diffraction pattern. The analysis provides precise bond lengths, bond angles, and intermolecular interactions.

UV-Visible and Infrared Spectroscopy for Electronic and Vibrational Analysis

UV-Visible (UV-Vis) and Infrared (IR) spectroscopy are used to probe the electronic and vibrational states of a molecule, respectively.

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the excitation of electrons to higher energy orbitals. The resulting spectrum can provide information about conjugated systems within the molecule. For imidazole derivatives, absorptions are typically observed that correspond to π→π* transitions within the heterocyclic ring. researchgate.net The specific wavelengths of maximum absorbance (λmax) are sensitive to the substituents on the ring.

Infrared (IR) spectroscopy measures the absorption of infrared radiation, which causes vibrations of the chemical bonds (e.g., stretching and bending). Each type of bond and functional group vibrates at a characteristic frequency, making IR spectroscopy an excellent tool for functional group identification. In the IR spectrum of this compound, specific absorption bands would confirm the presence of C-H bonds (aliphatic), C=N and C=C bonds within the imidazole ring, and a prominent C=S stretch if the thione tautomer is present. nist.govresearchgate.net A broad N-H stretching band would also be expected. researchgate.net

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| N-H | Stretch | 3100 - 3300 (broad) |

| C-H (aliphatic) | Stretch | 2850 - 2960 |

| C=N | Stretch | 1600 - 1650 |

| C=C (aromatic) | Stretch | 1450 - 1550 |

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the exact molecular weight of a compound and can provide clues about its structure through the analysis of fragmentation patterns. The molecular formula of this compound is C₉H₁₆N₂S, corresponding to a molecular weight of approximately 184.3 g/mol . scbt.com

In a typical mass spectrum, the compound would be expected to show a molecular ion peak (M⁺) corresponding to its molecular weight. Depending on the ionization technique used, an (M+H)⁺ peak might also be prominent. orientjchem.org The molecule would also break apart into smaller, charged fragments in a predictable manner. A common fragmentation pathway would likely involve the loss of the butyl group or parts of it, leading to characteristic fragment ions that can be used to confirm the structure.

Electrochemical Techniques (e.g., Cyclic Voltammetry) for Redox Behavior

Electrochemical techniques such as cyclic voltammetry (CV) are used to study the redox (reduction-oxidation) properties of a compound. CV measures the current that develops in an electrochemical cell as the voltage is varied. This allows for the determination of reduction and oxidation potentials, providing insight into the ease with which a molecule can accept or donate electrons.

Studies on related imidazole-thiol compounds have shown that they can undergo electrochemical oxidation. sid.irresearchgate.net The thiol/thione group is typically the electroactive center. Cyclic voltammetry of this compound would likely reveal one or more oxidation peaks, corresponding to the transfer of electrons from the molecule to the electrode. The potential at which these peaks occur indicates the compound's oxidation potential. The reversibility of the redox process can also be assessed, providing information about the stability of the resulting oxidized species. This technique is particularly valuable for understanding how the compound might behave in redox-active biological or chemical systems. researchgate.netnih.gov

Electron Spin Resonance (ESR) Spectroscopy for Radical Species

Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR), is a technique that specifically detects species with unpaired electrons, such as free radicals. nih.gov Most stable organic molecules are not ESR-active because all their electrons are paired. However, radicals can be generated from them through processes like oxidation.

For this compound, the thiol group (-SH) could potentially be oxidized by a one-electron process to form a thiyl radical (-S•). Such a radical species would be detectable by ESR spectroscopy. nih.gov The resulting ESR spectrum would provide information about the electronic structure and environment of the unpaired electron. While no specific ESR studies on this compound have been reported in the searched literature, the technique remains a powerful potential tool for investigating its radical chemistry, which is relevant to its potential role in oxidative processes or as an antioxidant. nih.govresearchgate.net

Future Research Directions and Perspectives

Development of Novel Synthetic Routes for Substituted Imidazole-2-thiols